molecular formula C26H20N4 B130597 5-Phenyl-2-trityltetrazole CAS No. 87268-78-8

5-Phenyl-2-trityltetrazole

Cat. No. B130597
Key on ui cas rn: 87268-78-8
M. Wt: 388.5 g/mol
InChI Key: HOCMARZVAUWOFA-UHFFFAOYSA-N
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Patent
US05039814

Procedure details

(2-Trityltetrazol-5-yl)benzene (25.0 g) was dissolved in dry THF (250 mL) and the solution of the tetrazole was cooled to -20° C. and n-butyllithium (28.3 mL, 2.5M in hexanes) was added. The mixture was gradually warmed to -10° C. over 1 hour and then aged at this temperature for an additional 30 minutes. A 1.4M THF solution of zinc chloride (51.3 mL) was then added to the aryllithium reagent prepared above while maintaining the lithium reagent solution at ≤0° C. In another flask an activated nickel catalyst solution was prepared as follows. To a solution of (PPh3)2NiCl2 (2.5 g) in THF (35 mL) at 0° C. was added methylmagnesium chloride (2.5 mL, 3M in THF) followed by p-iodotoluene (17.5 g). The catalyst solution was warmed to 20° C. and the solution of the zinc reagent was added at a rate that maintained the reaction temperature between 20° to 25° C. Ten hours after the addition of the zinc reagent to the reaction was complete, the reaction mixture was cooled to 0° C., 8.0 g of SuperCel (filter aid) was added, followed by the addition of concentrated ammonium hydroxide (15 mL) over 30 minutes. The heterogeneous solution was aged at 0° C. for 1 hour and filtered. The filter cake was washed with THF (50 mL). The filtrate was washed with a mixture of saturated NaCl (80 mL) and saturated NaHCO3 (30 mL) and the layers separated. The THF layer was dried with anhydrous Na2CO3 (30 g) and filtered. The volume of the filtrate was reduced to 150 mL and cyclohexane (300 mL) was added. The THF was further distilled in vacuo while the temperature of the mixture was maintained at 40° to 45° C. Cyclohexane was added periodically to maintain the volume at 200 mL. When the amount of THF dropped to ≤3 percent, the distillation was stopped and the mixture was cooled to room temperature. Hexanes (150 mL) was then added and the mixture further aged at 0° C. for 1 hour. The product was collected and washed with hexanes (100 mL). The yield was 28.8 g (94%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
aryllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
51.3 mL
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
28.3 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
17.5 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([N:20]1[N:24]=[N:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[N:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=NN=N1.C([Li])CCC.[Li].C[Mg]Cl.I[C:46]1[CH:51]=[CH:50][C:49]([CH3:52])=[CH:48][CH:47]=1>C1COCC1.[Ni].[Cl-].[Zn+2].[Cl-].Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Zn]>[C:1]([N:20]1[N:24]=[N:23][C:22]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[C:46]2[CH:51]=[CH:50][C:49]([CH3:52])=[CH:48][CH:47]=2)=[N:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:8.9.10,^1:40,64,83|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.5 g
Type
catalyst
Smiles
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Four
Name
aryllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
51.3 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=C(N=N1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NN=C1
Step Seven
Name
Quantity
28.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Nine
Name
Quantity
17.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
TEMPERATURE
Type
TEMPERATURE
Details
The catalyst solution was warmed to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
that maintained the reaction temperature between 20° to 25° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
8.0 g of SuperCel (filter aid)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
followed by the addition of concentrated ammonium hydroxide (15 mL) over 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The heterogeneous solution was aged at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with THF (50 mL)
WASH
Type
WASH
Details
The filtrate was washed with a mixture of saturated NaCl (80 mL) and saturated NaHCO3 (30 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The THF layer was dried with anhydrous Na2CO3 (30 g)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The THF was further distilled in vacuo while the temperature of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 40° to 45° C
ADDITION
Type
ADDITION
Details
Cyclohexane was added periodically
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the volume at 200 mL
ADDITION
Type
ADDITION
Details
When the amount of THF dropped to ≤3 percent
DISTILLATION
Type
DISTILLATION
Details
the distillation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
Hexanes (150 mL) was then added
WAIT
Type
WAIT
Details
the mixture further aged at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with hexanes (100 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=C(N=N1)C1=C(C=CC=C1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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